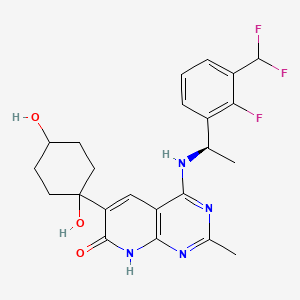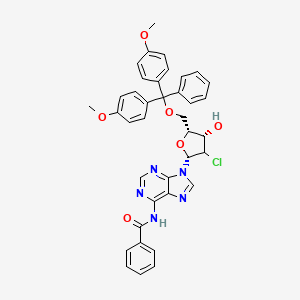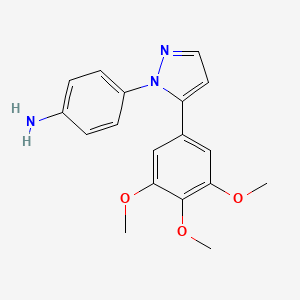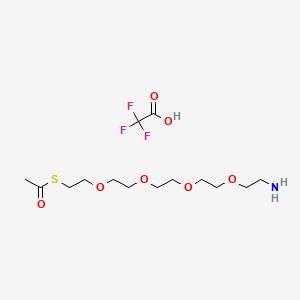
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is an active compound that can be isolated from the plant Helenium amarum . It belongs to the class of terpenoids, specifically diterpenoids . This compound has garnered interest due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The primary method of obtaining 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is through isolation from Helenium amarum . The detailed synthetic routes and reaction conditions for its laboratory synthesis are not widely documented, indicating that isolation from natural sources remains the predominant method.
Industrial Production Methods
Currently, there is no extensive documentation on the industrial production methods of this compound. The compound is primarily used for research purposes, and large-scale industrial production methods have not been established.
化学反应分析
Types of Reactions
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not extensively documented. general reagents for oxidation might include oxidizing agents like potassium permanganate or chromium trioxide, while reducing agents could include hydrogen gas or sodium borohydride. Substitution reactions might involve nucleophiles or electrophiles depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学研究应用
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound’s biological activity makes it a subject of interest in studies related to plant biochemistry and natural product chemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.
Industry: While industrial applications are limited, the compound’s unique properties make it valuable for research and development in various fields.
作用机制
The exact mechanism of action of 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is not fully understood. as a diterpenoid, it is likely to interact with various molecular targets and pathways within biological systems. These interactions could involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
Pleniradin: Another diterpenoid with similar structural features.
Guaianolide: A class of compounds that includes several diterpenoids with similar biological activities.
Arabinopyranosides: Compounds that share the arabinopyranoside moiety with 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate.
Uniqueness
This compound is unique due to its specific structure and the presence of the acetate group, which may influence its biological activity and chemical properties. Its isolation from Helenium amarum also adds to its distinctiveness compared to other similar compounds.
属性
分子式 |
C22H30O8 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S)-2-[[(3aS,5aS,8R,8aR,9aR)-8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3/t13-,14-,15-,16+,17+,18+,19-,21+,22-/m1/s1 |
InChI 键 |
JMGNVBRWADJYSA-SPQNKEBTSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](CO[C@H]1O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@H](CC3=C)OC(=O)C4=C)C)O)O |
规范 SMILES |
CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)



![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)





![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)



